1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(propan-2-yl)piperidine-3-carboxamide
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Overview
Description
1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-ISOPROPYL-3-PIPERIDINECARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3) .
For industrial production, the process may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-ISOPROPYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like K2CO3.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-ISOPROPYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer and analgesic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes responsible for transferring phosphate groups from ATP to specific amino acids in proteins. This inhibition disrupts cellular signaling pathways that control cell growth, differentiation, and metabolism . Additionally, its analgesic properties are attributed to its ability to modulate pain pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
2-Alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: Known for their anticancer and analgesic properties.
1-Aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: Exhibits similar biological activities.
Uniqueness
1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-ISOPROPYL-3-PIPERIDINECARBOXAMIDE stands out due to its unique structural features that enhance its biological activity and specificity. Its isopropyl and piperidinecarboxamide groups contribute to its stability and effectiveness as a therapeutic agent.
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-12(2)22-19(24)13-6-5-9-23(10-13)18-17-16(20-11-21-18)14-7-3-4-8-15(14)25-17/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3,(H,22,24) |
InChI Key |
SOUXFFGKUGHDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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